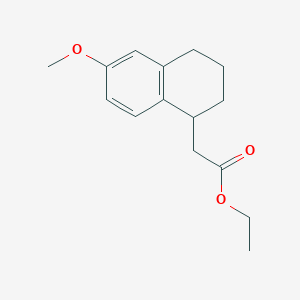
Didymium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didymium fluoride is a compound composed of neodymium and praseodymium, two rare earth elements. It is primarily used in the production of high-strength permanent magnets, which are essential components in various modern technologies such as electric vehicles and wind turbines. This compound is known for its unique properties, including high magnetic susceptibility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didymium fluoride can be synthesized through the reaction of neodymium oxide and praseodymium oxide with fluoride additives such as aluminum fluoride, zinc fluoride, or iron fluoride. The reaction typically occurs in a molten salt medium, such as lithium fluoride, at high temperatures around 1050°C .
Industrial Production Methods
In industrial settings, this compound is produced through molten salt electrolysis. This process involves the electrochemical reduction of mixed neodymium and praseodymium oxides in a fluoride-based electrolyte. The resulting this compound can then be further processed to produce high-purity neodymium and praseodymium metals .
Chemical Reactions Analysis
Types of Reactions
Didymium fluoride undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced to its constituent metals through electrolysis.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Fluorine gas: For the formation of praseodymium and neodymium fluorides.
Hydrochloric acid: For the formation of praseodymium and neodymium chlorides.
Major Products
The major products formed from these reactions include praseodymium fluoride, neodymium fluoride, praseodymium chloride, and neodymium chloride .
Scientific Research Applications
Didymium fluoride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-purity rare earth metals.
Biology: Investigated for its potential use in medical imaging and diagnostics.
Medicine: Studied for its potential use in targeted drug delivery systems.
Industry: Essential in the production of high-strength permanent magnets used in electric vehicles, wind turbines, and other green technologies
Mechanism of Action
The mechanism of action of didymium fluoride primarily involves its electrochemical properties. During molten salt electrolysis, this compound undergoes reduction at the cathode, resulting in the deposition of neodymium and praseodymium metals. The electrochemical process is influenced by factors such as temperature, electrolyte composition, and applied voltage .
Comparison with Similar Compounds
Didymium fluoride is unique due to its composition of both neodymium and praseodymium. Similar compounds include:
Neodymium fluoride: Used in similar applications but lacks the combined properties of this compound.
Praseodymium fluoride: Also used in high-strength magnets but does not offer the same magnetic properties as this compound.
This compound stands out due to its enhanced magnetic properties and stability, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
trifluoroneodymium;trifluoropraseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACRSUANLKGTAQ-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pr](F)F.F[Nd](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NdPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)

![[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B3273204.png)






![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)




